N-(2-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
N-(2-Chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core. This heterocyclic scaffold is substituted at position 3 with a 4-methoxybenzyl group and at position 4 with an oxo moiety. The acetamide side chain at position 5 is linked to a 2-chloro-4-methylphenyl group.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3/c1-17-7-12-22(21(28)13-17)30-24(33)15-32-23-6-4-3-5-20(23)25-26(32)27(34)31(16-29-25)14-18-8-10-19(35-2)11-9-18/h3-13,16H,14-15H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUQOVLKSXHPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure features a pyrimido-indole core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research articles regarding its efficacy against different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 0.46 | Induction of apoptosis | |
| A549 | 0.28 | Inhibition of cell proliferation | |
| HCT116 | 0.39 | CDK2 inhibition | |
| NCI-H460 | 0.03 | Autophagy induction without apoptosis |
The biological activity of this compound appears to involve several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It inhibits key enzymes involved in cell cycle progression, particularly CDK2, which is crucial for the transition from G1 to S phase.
- Autophagy Modulation : Research indicates that the compound can induce autophagy in certain cancer cell lines without triggering apoptosis, suggesting a dual mechanism of action.
Study 1: Anticancer Efficacy in MCF-7 Cells
In a study published in Journal of Medicinal Chemistry, the compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.46 µM. The study emphasized the compound's ability to induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) levels within the cells .
Study 2: Effects on A549 Lung Cancer Cells
Another investigation reported that this compound exhibited an IC50 value of 0.28 µM against A549 lung cancer cells. The study highlighted its potential as a therapeutic agent by inhibiting cell proliferation and promoting cell cycle arrest at the G0/G1 phase .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on molecular formula.
Key Observations:
Core Structure : The target compound shares the pyrimido[5,4-b]indole core with compounds in and , whereas describes indole derivatives with distinct N-substituents (e.g., 4-chlorobenzoyl) .
Position 3 Substituents: The 4-methoxybenzyl group in the target may confer enhanced solubility compared to the 2-chlorobenzyl in and , as methoxy groups reduce hydrophobicity.
Acetamide Side Chain :
- The 2-chloro-4-methylphenyl group in the target combines steric bulk (methyl) and electron-withdrawing effects (chloro), contrasting with the 4-chlorophenyl in and the branched alkyl group in .
- compounds (e.g., 10j) feature halogenated aryl groups (3-chloro-4-fluorophenyl), which may improve membrane permeability .
Hypothetical Pharmacological Implications
- Target Affinity : The 4-methoxybenzyl group in the target could engage in hydrogen bonding via the methoxy oxygen, unlike the purely hydrophobic 2-chlorobenzyl in . This might enhance interactions with polar residues in enzyme active sites.
- Metabolic Stability: Chlorine atoms (e.g., in and the target) may slow oxidative metabolism, extending half-life compared to non-halogenated analogs .
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclization | Acetic acid, reflux | 65–70 | |
| 2 | Alkylation | K₂CO₃, DMF, 80°C | 75–80 | |
| 3 | Amide coupling | EDC/HOBt, THF | 60–65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
